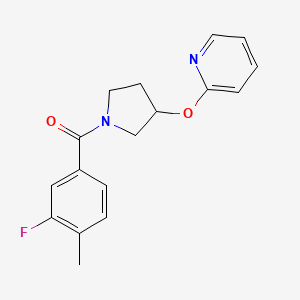

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone represents a fascinating chemical structure that combines fluoroaryl and pyrrolidinyloxy functional groups. This combination is valuable in several fields, including synthetic chemistry, medicinal chemistry, and industrial applications. The unique structural attributes of this compound offer opportunities for its use as a building block in organic synthesis and for potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route includes:

Formation of Pyridin-2-yloxy Group:

Starting with 2-hydroxypyridine, react it with a suitable halide, like methyl iodide, under basic conditions to form the pyridin-2-yloxy group.

Preparation of Fluoroaryl Ketone:

The fluoroaryl group can be introduced by reacting 3-fluoro-4-methylbenzoyl chloride with an appropriate nucleophile.

Coupling Reaction:

The final step involves coupling the pyridin-2-yloxy group with the fluoroaryl ketone in the presence of a base to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also enhance the efficiency and yield of this compound's synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidin-1-yl group, potentially forming N-oxides.

Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, resulting in the corresponding alcohol.

Substitution: The fluoro and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Reagents: Halogens for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides and hydroxylated derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted fluoroaryl or pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex organic molecules.

Catalyst Development: Could be explored as a ligand in catalysis due to its unique functional groups.

Biology

Biological Probes: Investigated for potential use as a probe to study biological systems, given its aromatic and heterocyclic groups.

Inhibitor Design: Its structure may be relevant in the design of enzyme inhibitors, particularly those targeting pathways involving pyrrolidine or pyridine derivatives.

Medicine

Drug Discovery: Explored in medicinal chemistry for the development of new pharmacophores.

Therapeutic Agents:

Industry

Material Science: Utilized in the development of new materials, including polymers with specific electronic properties.

Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Mecanismo De Acción

Molecular Targets and Pathways

The compound's mechanism of action could involve interacting with molecular targets such as enzymes or receptors. The aromatic and heterocyclic rings may facilitate binding to hydrophobic pockets, while the carbonyl group could participate in hydrogen bonding or electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

(3-Chloro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine substituent, offering different reactivity and biological properties.

(3-Fluoro-4-ethylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Ethyl group instead of methyl, impacting the compound's steric and electronic properties.

(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Variation in the position of the nitrogen within the pyridine ring, affecting binding affinities and reactivity.

Uniqueness of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

This compound truly exemplifies the beauty and complexity of organic chemistry, with its intricate structure and wide array of potential uses. It represents a valuable tool for scientists and researchers aiming to explore new frontiers in chemistry, biology, and beyond.

Actividad Biológica

The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C16H18FNO2

- Molecular Weight: 273.32 g/mol

The structural representation includes a fluorinated aromatic ring and a pyrrolidine moiety linked through a methanone group, which contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyridine and pyrrolidine groups suggests potential interactions with neurotransmitter receptors and protein kinases.

Pharmacological Effects

-

Anticancer Activity:

- Several studies have explored the anticancer properties of related compounds. For instance, pyrrolidine derivatives have shown selective inhibition of cancer cell proliferation by targeting specific oncogenic pathways.

- A notable case study involved a series of pyrrolidine-based compounds demonstrating significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance their therapeutic efficacy.

-

Anti-inflammatory Effects:

- Compounds with similar structures have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

-

Neuropharmacological Activity:

- The presence of the pyridine moiety suggests potential neuropharmacological effects. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies on related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrrolidine Derivative A | MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |

| Pyrrolidine Derivative B | A549 (Lung Cancer) | 8.0 | Induction of apoptosis |

| Pyrrolidine Derivative C | HeLa (Cervical Cancer) | 15.0 | Modulation of apoptosis-related proteins |

Case Studies

-

Case Study on Anticancer Efficacy:

- A study published in Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives, including those with fluorinated aromatic rings. These compounds exhibited significant cytotoxicity against multiple cancer types, with IC50 values ranging from 5 to 20 µM depending on structural modifications.

-

Case Study on Anti-inflammatory Activity:

- Research highlighted in Pharmacology Reports demonstrated that certain derivatives showed promising anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Propiedades

IUPAC Name |

(3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFYDZNZNBVAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.